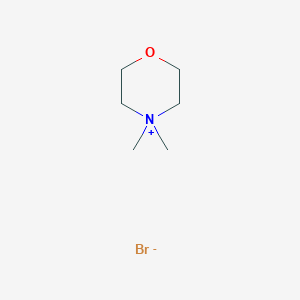
Morpholinium, 4,4-dimethyl-, bromide (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholinium, 4,4-dimethyl-, bromide (1:1) is a chemical compound that has been extensively studied in scientific research due to its unique properties. It is a quaternary ammonium salt with the chemical formula C8H18BrNO. This compound is commonly used in various laboratory experiments and has shown promising results in different scientific fields.
Mécanisme D'action
The mechanism of action of morpholinium, 4,4-dimethyl-, bromide (1:1) is not well understood. However, it is believed to act as an alkylating agent, which can modify the structure of DNA and RNA. This modification can lead to DNA damage and cell death.
Effets Biochimiques Et Physiologiques
Morpholinium, 4,4-dimethyl-, bromide (1:1) has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has potential as an anti-cancer agent. Additionally, it has been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Morpholinium, 4,4-dimethyl-, bromide (1:1) has several advantages and limitations for laboratory experiments. One of its advantages is that it is readily available and relatively inexpensive. Additionally, it has been shown to be effective in various laboratory experiments. However, its limitations include its potential toxicity and the need for careful handling.
Orientations Futures
There are several future directions for the research on morpholinium, 4,4-dimethyl-, bromide (1:1). One direction is to investigate its potential as an anti-cancer agent and to develop new drugs based on its structure. Additionally, further research can be done to understand its mechanism of action and to identify potential targets for its use. Finally, research can be done to develop new methods for synthesizing this compound and to improve its efficiency in laboratory experiments.
Conclusion:
Morpholinium, 4,4-dimethyl-, bromide (1:1) is a chemical compound that has shown promise in various scientific fields. It has been extensively studied in laboratory experiments and has potential as an anti-cancer agent. While there are limitations to its use, further research can be done to improve its efficiency and to develop new applications for this compound.
Méthodes De Synthèse
The synthesis of morpholinium, 4,4-dimethyl-, bromide (1:1) can be achieved through various methods. One of the most common methods is the reaction between morpholine and 4,4-dimethyl-2-oxazolidinone in the presence of hydrobromic acid. The reaction yields the desired compound, which can be purified through recrystallization.
Applications De Recherche Scientifique
Morpholinium, 4,4-dimethyl-, bromide (1:1) has been extensively studied in scientific research due to its unique properties. It has been used in various laboratory experiments, including the synthesis of new compounds, catalysis, and as a reagent in organic chemistry. Additionally, it has been used in the development of new drugs and as a potential anti-cancer agent.
Propriétés
Numéro CAS |
40968-70-5 |
|---|---|
Nom du produit |
Morpholinium, 4,4-dimethyl-, bromide (1:1) |
Formule moléculaire |
C6H14BrNO |
Poids moléculaire |
196.09 g/mol |
Nom IUPAC |
4,4-dimethylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C6H14NO.BrH/c1-7(2)3-5-8-6-4-7;/h3-6H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
KSSZOYAWVXPUEW-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCOCC1)C.[Br-] |
SMILES canonique |
C[N+]1(CCOCC1)C.[Br-] |
Synonymes |
4,4-Dimethylmorpholinium Bromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



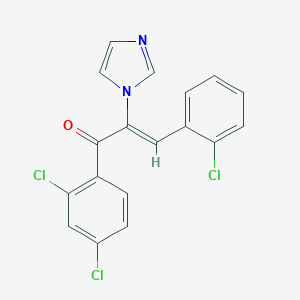
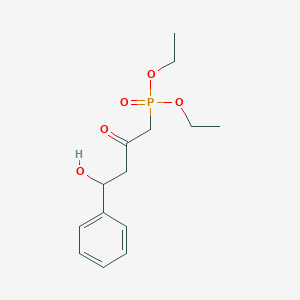
![3,4-Dichloro-1-[3-(3,4-dichloro-2,5-dioxopyrrol-1-yl)-2,2-dimethylpropyl]pyrrole-2,5-dione](/img/structure/B56939.png)
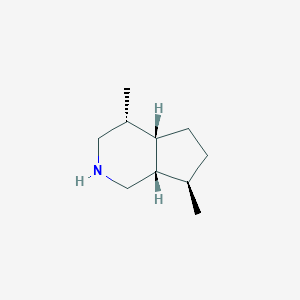
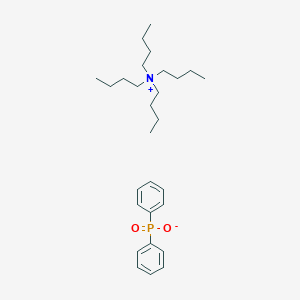
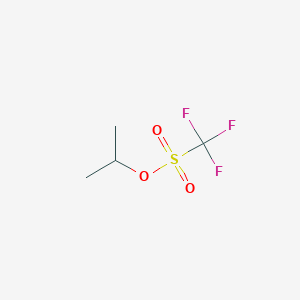
![Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate](/img/structure/B56954.png)
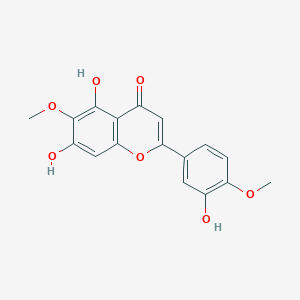
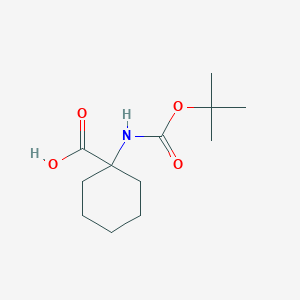
![[(2R,3S,4R,5R)-5-(2-amino-7-oxido-6-oxo-3H-purin-7-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B56964.png)
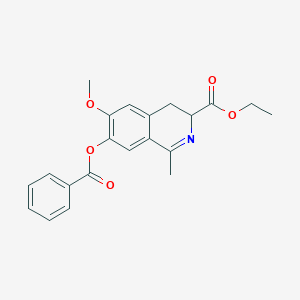
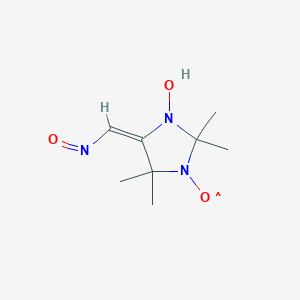
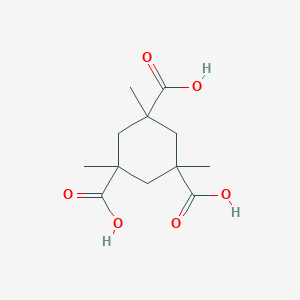
![N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide](/img/structure/B56971.png)